3,3,7-trimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one
Overview
Description
3,3,7-trimethyl-1-(methylsulfanyl)-2-azaspiro[45]deca-1,6,9-trien-8-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 3,3,7-trimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one involves several steps. One common method is the visible-light-induced intermolecular dearomative cyclization of 2-bromo-1,3-dicarbonyl compounds and alkynes. This reaction is catalyzed by fac-Ir(ppy)3 and proceeds via a 5-exo-dig radical cyclization under visible light . The reaction conditions are mild, and water is used as an external oxygen source .
Chemical Reactions Analysis
3,3,7-trimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the sulfur atom. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3,7-trimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3,7-trimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one involves its interaction with molecular targets through its spirocyclic structure. The pathways involved are still under investigation, but it is believed that the compound can interact with various enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
3,3,7-trimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one can be compared with other spirocyclic compounds such as:
Spiro[4.5]deca-1,6,9-trien-8-ones: These compounds share a similar core structure but differ in their substituents.
Spirolactones: These compounds have a lactone ring in their structure, which imparts different chemical properties. The uniqueness of this compound lies in its specific substituents and the presence of a sulfur atom, which can significantly influence its reactivity and applications.
Properties
IUPAC Name |
3,3,7-trimethyl-1-methylsulfanyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9-7-13(6-5-10(9)15)8-12(2,3)14-11(13)16-4/h5-7H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYOXLLRFFZWKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2(CC(N=C2SC)(C)C)C=CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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